molecular formula C11H8O2S B6274312 1-sulfanylnaphthalene-2-carboxylic acid CAS No. 1555328-23-8

1-sulfanylnaphthalene-2-carboxylic acid

Cat. No.: B6274312
CAS No.: 1555328-23-8
M. Wt: 204.25 g/mol
InChI Key: OZAAEETZNZUQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-sulfanylnaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a sulfanyl group (-SH) attached to the first carbon of the naphthalene ring and a carboxylic acid group (-COOH) attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-sulfanylnaphthalene-2-carboxylic acid can be synthesized through several methods:

    From 1-naphthylamine: The synthesis begins with the nitration of 1-naphthylamine to form 1-nitronaphthalene. This is followed by reduction to 1-aminonaphthalene, which is then diazotized and subsequently treated with hydrogen sulfide to introduce the sulfanyl group. Finally, the carboxylation of the resulting compound yields this compound.

    From 1-naphthol: Another method involves the sulfonation of 1-naphthol to form 1-naphthalenesulfonic acid, which is then converted to the corresponding sulfonyl chloride. This intermediate is treated with hydrogen sulfide to introduce the sulfanyl group, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Catalytic hydrogenation: To reduce intermediates and introduce the sulfanyl group.

    Oxidation: To convert intermediates to the desired carboxylic acid.

    Purification: Using techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

1-sulfanylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

    Sulfonic acid derivatives: Formed through oxidation of the sulfanyl group.

    Alcohol derivatives: Formed through reduction of the carboxylic acid group.

    Substituted naphthalenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

1-sulfanylnaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-sulfanylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The sulfanyl and carboxylic acid groups can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

1-sulfanylnaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

    1-naphthalenesulfonic acid: Similar in structure but lacks the carboxylic acid group.

    2-naphthoic acid: Similar in structure but lacks the sulfanyl group.

    1-hydroxynaphthalene-2-carboxylic acid: Similar in structure but has a hydroxyl group instead of a sulfanyl group.

Properties

CAS No.

1555328-23-8

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

1-sulfanylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O2S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,(H,12,13)

InChI Key

OZAAEETZNZUQRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.